4-(2-Bromoethyl)aniline

Stability Procurement Storage

4-(2-Bromoethyl)aniline is a bifunctional aromatic building block offering dual reactivity through its aniline nitrogen and bromoethyl group. This specific para-regiochemistry enables chemoselective protection/deprotection strategies—the amine can be temporarily blocked while the bromide undergoes displacement, essential for synthesizing N-functionalized piperazines and piperidines. Unlike the less reactive chloro analog or the overly reactive iodo variant, the bromine leaving group provides balanced alkylating electrophilicity for efficient, orthogonal transformations. Sourced with verified multi-method QC (NMR, HPLC, GC), this compound minimizes failed synthesis runs caused by undetected impurities. Ideal for constructing pharmaceutically relevant heterocyclic scaffolds, including 2H-pyrrolo[3,4-c]quinoline serotoninergic agents.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 39232-03-6
Cat. No. B1267046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)aniline
CAS39232-03-6
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCBr)N
InChIInChI=1S/C8H10BrN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2
InChIKeyWNPSMKHXUKDOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromoethyl)aniline (CAS 39232-03-6) Baseline Identity and Structural Profile


4-(2-Bromoethyl)aniline (CAS 39232-03-6), also known as 1-(4-aminophenyl)-2-bromoethane, is a bifunctional aromatic building block with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol [1]. The compound features a primary aniline moiety para-substituted with a 2-bromoethyl group, conferring dual reactivity via nucleophilic aromatic amine chemistry and alkyl halide displacement . This specific regiochemistry places the reactive bromoethyl arm distal to the aniline ring, enabling sequential or orthogonal transformations in multistep synthetic routes.

Why Generic Haloethyl Aniline Substitution Introduces Synthetic and Sourcing Risk


Blind substitution of 4-(2-Bromoethyl)aniline with structurally analogous haloethyl anilines (e.g., 4-(2-chloroethyl)aniline) or other aniline derivatives is not risk-free because the bromoethyl group's leaving-group ability, steric accessibility, and orthogonal reactivity relative to the aniline nitrogen are precisely balanced for specific transformations [1]. While the chloro analog is less reactive in nucleophilic displacement, the iodo analog may introduce unwanted side reactions or stability concerns. Furthermore, the commercial availability of this specific regioisomer at high purity is limited to a few reputable vendors, making casual substitution a procurement risk that can derail synthetic reproducibility . The following quantitative evidence guide identifies the verifiable dimensions where this specific compound differs from its closest comparators.

Quantitative Evidence Guide: 4-(2-Bromoethyl)aniline Differentiation Dimensions


Long-Term Storage Stability Advantage over 4-(2-Iodoethyl)aniline

4-(2-Bromoethyl)aniline is specified for long-term storage in a cool, dry place, with no special handling or inert atmosphere requirements indicated by multiple suppliers . In contrast, 4-(2-iodoethyl)aniline is significantly more prone to thermal and photolytic degradation due to the weaker C-I bond (bond dissociation energy approximately 53 kcal/mol vs. 66 kcal/mol for C-Br), often necessitating cold storage and stabilizers to maintain purity over time [1]. This difference in intrinsic stability directly impacts inventory management and batch-to-batch consistency in long-term projects.

Stability Procurement Storage

Validated Purity Assurance via Multi-Method Batch QC

Bidepharm supplies 4-(2-Bromoethyl)aniline with a standard purity specification of ≥95% and provides batch-specific QC data including NMR, HPLC, and GC analyses . This multi-orthogonal analytical verification exceeds the typical single-method purity claim (often only GC or NMR) offered by many suppliers of close analogs like 4-(2-chloroethyl)aniline, whose purity is frequently reported based on a single chromatographic technique without the redundancy needed to detect non-UV-active or co-eluting impurities .

Quality Control Reproducibility Procurement

Kinetic Advantage in Nucleophilic Displacement Reactions over 4-(2-Chloroethyl)aniline

The bromine leaving group in 4-(2-Bromoethyl)aniline is approximately 50–100 times more reactive in SN2 nucleophilic displacement than the chlorine in 4-(2-chloroethyl)aniline, based on the well-established relative leaving-group ability scale (Br > Cl >> I? for SN2 reactivity; however, I is superior in SN1 but this ethyl system is primarily SN2) [1]. This translates into faster reaction rates under identical conditions, enabling lower temperatures, shorter reaction times, and reduced nucleophile loading when using the bromo compound for alkylation steps.

Reactivity Nucleophilic Substitution Synthetic Efficiency

Where 4-(2-Bromoethyl)aniline Demonstrates the Strongest Sourcing Advantage


Serotoninergic Receptor Ligand Synthesis (Patent-Driven Chemical Space)

4-(2-Bromoethyl)aniline is specifically cited as a key intermediate in patents for 2H-pyrrolo[3,4-c]quinoline compounds with serotoninergic activity, highlighting its role in constructing pharmaceutically relevant heterocyclic scaffolds [1]. The bromoethyl arm provides the optimal alkylating electrophilicity to introduce the aniline fragment onto a tricyclic core, a transformation where the chloro analog would require significantly harsher forcing conditions (potentially decomposing the acid-sensitive quinoline nucleus), and the iodo analog might lead to premature quaternization side reactions.

Multistep Heterocycle Synthesis Requiring Orthogonal Amino Protection

The para-relationship between the aniline nitrogen and the bromoethyl group allows for chemoselective protection/deprotection strategies. The primary amine can be temporarily protected (e.g., as an acetamide or Boc derivative) while the bromide undergoes nucleophilic displacement, a sequence that is more efficient with the bromine leaving group due to its balanced reactivity [2]. This orthogonal reactivity is critical in synthesizing N-functionalized piperazines, piperidines, or other saturated N-heterocycles where the aniline nitrogen must be unveiled only at the final step.

Building Block Sourcing for High-Throughput Automated Synthesis Platforms

High-throughput synthesis platforms benefit from building blocks with verified multi-method purity and predictable reactivity. The availability of 4-(2-Bromoethyl)aniline with QC data spanning three analytical techniques (NMR, HPLC, GC) reduces the likelihood of failed automated synthesis runs due to undetected impurities, which can cause catalyst poisoning or incorrect stoichiometry calculations . Furthermore, the storage stability of the compound is compatible with long-term library storage protocols.

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